molecular formula C13H9ClN2O2 B2492717 5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde CAS No. 884195-36-2

5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde

Cat. No.: B2492717
CAS No.: 884195-36-2
M. Wt: 260.68
InChI Key: XRNLZEQGHIINEL-FOCLMDBBSA-N
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Description

5-[(E)-(4-Chlorophenyl)diazenyl]-2-hydroxybenzaldehyde (CPDB) is an azo-Schiff base precursor with a molecular formula C₁₃H₉ClN₂O₂. It features a diazenyl (-N=N-) group linking a 4-chlorophenyl ring to a salicylaldehyde moiety. This compound is widely used in organic synthesis, particularly for preparing metal complexes, heterocyclic derivatives (e.g., pyrazoles, pyridines), and catalysts . Its applications span catalysis, antimicrobial agents, and materials science due to its ability to coordinate with transition metals and participate in condensation reactions .

Properties

IUPAC Name

5-[(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2/c14-10-1-3-11(4-2-10)15-16-12-5-6-13(18)9(7-12)8-17/h1-8,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNLZEQGHIINEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde typically involves a diazotization reaction followed by a coupling reaction. The process begins with the diazotization of 4-chloroaniline to form the diazonium salt. This is achieved by treating 4-chloroaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures. The resulting diazonium salt is then coupled with 2-hydroxybenzaldehyde in an alkaline medium to form the desired azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pH, and concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Metal Complexation Reactions

The compound acts as a polydentate ligand, coordinating with transition metals through its azo, hydroxyl, and aldehyde groups. These complexes often exhibit enhanced biological and catalytic activities compared to the free ligand.

Metal Ion Reaction Conditions Product Key Properties
Co(II)Ethanol, reflux (70°C, 4 h)[Co(C₁₃H₈ClN₂O₂)₂]·2H₂OOctahedral geometry; antimicrobial activity against E. coli and S. aureus
Cu(II)Methanol, room temperature, pH 6–7[Cu(C₁₃H₈ClN₂O₂)(H₂O)₂]ClSquare-planar structure; DNA cleavage activity via oxidative pathways
Ni(II)Aqueous ethanol, 60°C, glacial acetic acid[Ni(C₁₃H₈ClN₂O₂)₂]·3H₂OParamagnetic; used in catalytic oxidation of alkanes

Mechanistic Insight : The hydroxyl and azo groups deprotonate to bind metals, while the aldehyde may participate in secondary interactions. The chloro substituent enhances ligand stability by reducing electron density on the aromatic ring .

Schiff Base Formation

The aldehyde group reacts readily with primary amines to form imine derivatives. This reaction is critical for synthesizing bioactive ligands.

Amine Conditions Product Yield Application
2-amino-4-phenylthiazoleEthanol, reflux (70°C, 2 h), acetic acidC₂₃H₁₇BrN₄OS (Schiff base ligand)74%Anticancer agent
Hydrazine hydrateMethanol, 50°C, 3 hC₁₃H₁₁ClN₄O₂ (hydrazone derivative)68%Sensor for Cu²⁺ ions

Kinetics : The reaction follows pseudo-first-order kinetics with an activation energy of ~45 kJ/mol. Steric hindrance from the 4-chlorophenyl group slightly reduces reaction rates compared to non-halogenated analogs .

Redox Reactions

The azo and aldehyde groups participate in redox processes:

Azo Group Reduction

  • Reducing Agent : Sodium dithionite (Na₂S₂O₄) in alkaline medium.

  • Product : 5-amino-2-hydroxybenzaldehyde and 4-chloroaniline.

  • Mechanism : Two-electron transfer breaks the N=N bond, confirmed by UV-vis spectroscopy (disappearance of λₐᵦˢ at 480 nm).

Aldehyde Oxidation

  • Oxidizing Agent : KMnO₄ in acidic conditions.

  • Product : 5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzoic acid.

  • Yield : 82% under optimized conditions (0°C, 2 h) .

Electrophilic Aromatic Substitution

The hydroxyl group activates the benzene ring toward electrophiles, directing incoming groups to the ortho/para positions:

Reaction Reagent Conditions Major Product Regioselectivity
NitrationHNO₃/H₂SO₄0°C, 1 h3-nitro-5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehydePara to –OH (76%)
SulfonationH₂SO₄ (fuming)120°C, 4 h3-sulfo-5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehydeOrtho to –OH (68%)

Note : The chloro substituent exerts a mild deactivating meta-directing effect, but the hydroxyl group dominates regioselectivity .

Photochemical Isomerization

The E→Z isomerization of the azo group occurs under UV light (λ = 365 nm):

  • Quantum Yield : 0.18 in ethanol solution.

  • Thermal Reversion : Z→E conversion has ΔH‡ = 92 kJ/mol, completing within 12 h at 25°C .

Condensation Reactions

The aldehyde undergoes Knoevenagel condensation with active methylene compounds:

Reactant Catalyst Product Application
MalononitrilePiperidine(E)-3-(5-[(4-chlorophenyl)diazenyl]-2-hydroxyphenyl)acrylonitrileNonlinear optical material
Ethyl acetoacetateNaOH(E)-3-(5-[(4-chlorophenyl)diazenyl]-2-hydroxyphenyl)but-2-enoateAntifungal agent

Acid-Base Behavior

The hydroxyl group has a pKa of 8.2 ± 0.1 (determined by potentiometric titration in 50% ethanol). Deprotonation above pH 9 enhances solubility in polar solvents and alters coordination chemistry .

Scientific Research Applications

Biological Applications

Antimicrobial Activity
Research indicates that 5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde exhibits significant antimicrobial properties against various bacterial strains. Its potential as an antimicrobial agent makes it a candidate for further investigation in medicinal chemistry.

Anticancer Properties
Studies have suggested that this compound may possess anticancer activities. Its ability to interact with biological molecules could lead to significant biological effects, including DNA cleavage activities observed in metal complexes derived from this compound.

Case Study: Metal Complexes
A study explored the synthesis of metal complexes using this compound as a ligand. These complexes exhibited enhanced antibacterial activities against drug-resistant strains, demonstrating the potential for therapeutic applications in treating infections caused by resistant bacteria .

Material Science Applications

Corrosion Inhibition
this compound has been investigated for its effectiveness as a corrosion inhibitor for mild steel in acidic solutions. In a study, it was found to significantly reduce corrosion rates, achieving protection efficiencies of up to 96% at optimal concentrations .

Test Solution Concentration (M) Protection Efficiency (%)
1 M HCl0.0386.99
0.5 M H₂SO₄0.0386.31

Environmental Applications

The compound's ability to complex with metal ions suggests potential applications in environmental remediation, particularly in removing heavy metals from wastewater. The complexation properties can be utilized to design materials that selectively bind toxic metals, facilitating their removal from contaminated water sources.

Analytical Chemistry

Due to its distinct chemical structure, this compound can serve as a useful reagent in analytical chemistry for the detection and quantification of certain metal ions through spectrophotometric methods.

Mechanism of Action

The mechanism of action of 5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The azo group can also undergo reduction to form amines, which can further interact with cellular components.

Comparison with Similar Compounds

Substituent Variations in the Azo Group

CPDB’s reactivity and properties are influenced by its 4-chlorophenyl substituent. Comparisons with analogues bearing different substituents reveal distinct electronic and steric effects:

Compound Name Substituent on Phenyl Ring Key Properties/Applications Reference
5-[(4-Bromo-3-methylphenyl)diazenyl]-2-hydroxybenzaldehyde 4-Bromo, 3-methyl Enhanced antimicrobial activity
5-[(3-Chloro-4-methylphenyl)diazenyl]-2-hydroxybenzaldehyde 3-Chloro, 4-methyl Precursor for chalcone and pyrazoline derivatives
5-[(3,5-Difluorophenyl)diazenyl]-2-hydroxybenzaldehyde 3,5-Difluoro Spin-labeling applications in supramolecular chemistry
2-Hydroxy-5-(phenyldiazenyl)benzaldehyde (HPDB) None (plain phenyl) Lower catalytic efficiency in Suzuki-Miyaura reactions compared to CPDB

Key Findings :

  • Electron-Withdrawing Groups (e.g., -Cl, -Br) : Enhance stability of metal complexes and catalytic activity. For example, CPDB-derived palladium complexes outperform HPDB analogues in Suzuki-Miyaura cross-coupling reactions due to stronger electron withdrawal by Cl .
  • Steric Effects : Methyl substituents (e.g., in 3-chloro-4-methyl derivatives) reduce reaction yields in chalcone synthesis (45–50%) compared to CPDB (60–70%) due to hindered coupling .

Key Findings :

  • Catalyst Dependency: CPDB achieves higher yields (95%) in pyrazole synthesis using Fe₃O₄-based nanocatalysts compared to uncatalyzed reactions (55%) .
  • Temperature Sensitivity : Room-temperature reactions with CPDB (92% yield) are more efficient than elevated temperatures required for analogues .

Key Findings :

  • Chlorine Effect : The electron-withdrawing -Cl group in CPDB enhances metal-ligand binding, improving antimicrobial potency .
  • Bromine vs. Chlorine : Brominated analogues show reduced activity, likely due to weaker electronegativity .

Biological Activity

5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde, often referred to as a Schiff base compound, is a member of the azo compound family characterized by its unique diazenyl functional group. Schiff bases are known for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H10ClN3O2
  • Molecular Weight : 275.69 g/mol
  • Melting Point : 176°C - 178°C
  • Spectroscopic Data :
    • IR (KBr, cm−1): 3220 (OH), 3022 (C-H aromatic), 1666 (C=O), 1479 (N=N)
    • UV-vis (nm): 253, 333, 414

These properties indicate a stable structure conducive to biological interactions.

Antimicrobial Activity

Research has demonstrated that Schiff bases containing diazenyl groups exhibit significant antimicrobial properties. In particular, studies have shown that metal complexes derived from similar azo compounds demonstrate enhanced antibacterial activity against drug-resistant strains. For instance, the chelation of metals with Schiff base ligands has been linked to increased efficacy against various microbial pathogens .

Microbial Strain Inhibition Zone (mm) Reference
E. coli18
S. aureus20
P. aeruginosa15

Antioxidant Activity

The antioxidant potential of this compound was evaluated using the DPPH assay, which measures the free radical scavenging ability of compounds. The results indicated that the compound exhibits a considerable capacity to inhibit free radicals, with an IC50 value that suggests strong antioxidant activity compared to standard antioxidants like butylated hydroxytoluene (BHT) .

Sample Concentration (µg/mL) Inhibition (%)
5045
10065
20085

Cytotoxicity and Anticancer Activity

The cytotoxic effects of azo compounds have been investigated in various cancer cell lines. Preliminary studies suggest that derivatives of this compound can induce apoptosis in cancer cells, potentially through mechanisms involving mitochondrial dysfunction and oxidative stress .

Case Studies

  • Antimicrobial Efficacy Against Drug-Resistant Strains :
    A study synthesized several metal complexes based on azo compounds similar to this compound and tested their antimicrobial efficacy against drug-resistant bacterial strains. The findings indicated that these complexes not only inhibited bacterial growth but also displayed significant antioxidant properties, suggesting their potential as therapeutic agents in combating resistant infections .
  • Antioxidant Studies :
    In another investigation focusing on the antioxidant properties of related Schiff bases, the DPPH assay revealed that these compounds significantly reduced oxidative stress markers in vitro, indicating their potential role in preventing oxidative damage in biological systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde?

  • Methodology : The compound is synthesized via diazo coupling, with optimized conditions achieved using dichloromethane (DCM) and K₂CO₃ as a base, yielding quantitative product formation (Table 1, Entry 4) . For eco-friendly synthesis, solvent-free conditions with a recyclable Fe₃O₄@SiO₂@vanillin@thioglycolic acid catalyst at 25°C provide high efficiency (Table 2) .

Q. Which spectroscopic techniques are critical for characterizing this azo compound and its derivatives?

  • Methodology : Essential techniques include:

  • IR spectroscopy to confirm tautomeric forms (azo vs. hydrazone) and coordination with metals (e.g., Pd, Ni) .
  • ¹H/¹³C-NMR for structural elucidation of aromatic protons and aldehyde groups .
  • UV-Vis spectroscopy to monitor electronic transitions and ligand-to-metal charge transfer in complexes .

Advanced Research Questions

Q. How do computational studies enhance understanding of its coordination chemistry with transition metals?

  • Methodology : Density functional theory (DFT) calculations predict bond angles, electronic configurations, and stability of metal complexes. For example, Pd(II) complexes derived from azo-Schiff bases show distorted square-planar geometries, validated by experimental spectral data .

Q. What strategies resolve contradictory data in solvent-dependent tautomerism (azo ↔ hydrazone)?

  • Methodology :

  • Variable-temperature NMR to track tautomeric equilibria in polar vs. nonpolar solvents .
  • Thermodynamic analysis (e.g., Gibbs free energy calculations) to determine the dominant form under specific conditions .

Q. How does structural modification influence catalytic performance in cross-coupling reactions?

  • Methodology : Palladium complexes of azo-Schiff bases (e.g., [(E)-5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde + aniline derivatives]) catalyze Suzuki-Miyaura reactions. The electron-withdrawing chloro group enhances electrophilicity, improving aryl halide coupling efficiency (yields >85%) .

Q. What green chemistry approaches improve sustainability in derivative synthesis?

  • Methodology :

  • Solvent-free mechanochemical synthesis using Fe₃O₄@SiO₂@vanillin catalysts reduces waste and energy consumption .
  • Ionic liquids as recyclable reaction media for multi-component reactions (e.g., with malononitrile and phenylhydrazine) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or reaction yields?

  • Methodology :

  • Reproducibility checks : Verify purity via HPLC/TLC and recrystallization solvents (e.g., ethanol vs. DMF) .
  • Catalyst characterization : Use BET surface area analysis and TEM to ensure consistent catalyst activity in green syntheses .

Applications in Analytical Chemistry

Q. Can this compound serve as a chemosensor for metal ions?

  • Methodology : Its derivative, (E)-5-((4-chlorophenyl)diazenyl)-2-hydroxy-3-methoxybenzaldehyde, acts as a dual-mode sensor:

  • Colorimetric detection of Co²⁺ via visible color change (yellow → orange).
  • Fluorometric detection of Al³⁺ with emission at 480 nm .

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